Cas no 1469439-69-7 (1469439-69-7)

1469439-69-7 化学的及び物理的性質

名前と識別子

-

- DDD107498

- MMV121

- DDD498

- GTPL9737

- BENUHBSJOJMZEE-UHFFFAOYSA-N

- ZB1568

- SB18682

- M5717

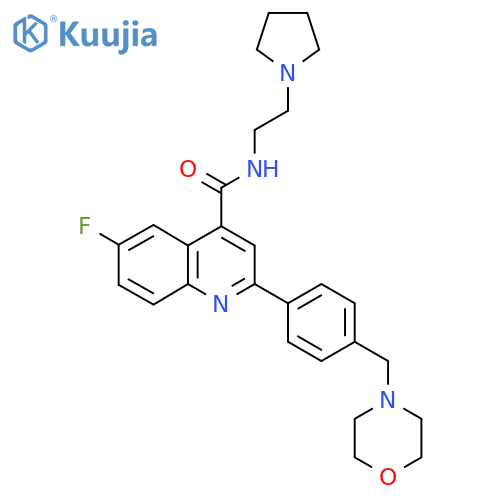

- 6-Fluoro-2-[4-(morpholinomethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide

- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide

- 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide

- CID 71748268

- Cabamiquine

- M-5717

- DDD107498 succinate

- 4-Quinolinecarboxamide, 6-fluoro-2-[4-(4-morpholinylmethyl)phenyl]-N-[2-(1-pyrrolidinyl)ethyl]-

- Cabamiquine(DDD107498

- DDD107498,DDD 107498,DDD-498,protein,Calmodulin-dependent kinases,synthesis,antimalarial,stage,eEF2,DDD-107498,infection,Inhibitor,CaMK,multiple,Calmodulin-dependent protein kinases,DDD 498,M-5717,inhibit,M5717,Parasite

- 1469439-69-7

- EX-A3086

- BDBM50550147

- AC-35743

- CABAMIQUINE [INN]

- CHEMBL4091762

- BS-15456

- MMV-121

- CS-0066858

- 6-fluoro-2-(4-(morpholin-4-ylmethyl)phenyl)-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide

- D81093

- SCHEMBL15322600

- BCP31981

- M 5717

- NCGC00490685-01

- UNII-E3OC1CU1F4

- AKOS037515684

- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide

- HY-117684

- CABAMIQUINE [USAN]

- 6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide

- DDD-107498

- 4-Quinolinecarboxamide, 6-fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-

- D12740

- DDD107498?

- Cabamiquine (USAN/INN)

- 6-Fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-4-quinolinecarboxamide

- E3OC1CU1F4

-

- MDL: MFCD32204416

- インチ: 1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)

- InChIKey: BENUHBSJOJMZEE-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)C(=CC(C1C=CC(=CC=1)CN1CCOCC1)=N2)C(NCCN1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 462.24310441g/mol

- どういたいしつりょう: 462.24310441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 647

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 57.7

じっけんとくせい

- 密度みつど: 1.229±0.06 g/cm3(Predicted)

- ふってん: 649.5±55.0 °C(Predicted)

- ようかいど: insoluble in H2O; ≥14.05 mg/mL in DMSO; ≥96 mg/mL in EtOH

- 酸性度係数(pKa): 12.76±0.46(Predicted)

1469439-69-7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC27007-1g |

DDD107498 |

1469439-69-7 | >98% | 1g |

$1800.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-5 mg |

DDD107498 |

1469439-69-7 | 99.70% | 5mg |

¥2067.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S0081-5mg |

DDD107498 |

1469439-69-7 | 98.77% | 5mg |

¥3415.23 | 2023-09-15 | |

| DC Chemicals | DC27007-100mg |

DDD107498 |

1469439-69-7 | >98% | 100mg |

$500.0 | 2022-02-28 | |

| ChemScence | CS-0066858-5mg |

DDD107498 |

1469439-69-7 | 98.33% | 5mg |

$240.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ741-20mg |

1469439-69-7 |

1469439-69-7 | 99% | 20mg |

1727CNY | 2021-05-07 | |

| 1PlusChem | 1P01V28M-1mg |

DDD107498 |

1469439-69-7 | 99% | 1mg |

$10.00 | 2024-06-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-200mg |

DDD107498 |

1469439-69-7 | 99.7% | 200mg |

¥ 18555 | 2023-09-07 | |

| MedChemExpress | HY-117684-100mg |

Cabamiquine |

1469439-69-7 | 98.33% | 100mg |

¥7500 | 2024-04-20 | |

| MedChemExpress | HY-117684-10mM*1 mL in DMSO |

Cabamiquine |

1469439-69-7 | 98.33% | 10mM*1 mL in DMSO |

¥916 | 2024-04-20 |

1469439-69-7 関連文献

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

1469439-69-7に関する追加情報

Research Briefing on 1469439-69-7: Advances in Chemical Biology and Pharmaceutical Applications

The compound 1469439-69-7 has recently emerged as a focal point in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, highlighting its role in drug discovery and development. Recent studies have demonstrated its efficacy as a modulator of specific biological pathways, making it a promising candidate for further investigation.

One of the key areas of interest is the compound's interaction with cellular targets, particularly in the context of oncology. Preliminary data suggest that 1469439-69-7 exhibits selective inhibition of certain kinases involved in tumor proliferation. Researchers have employed advanced computational modeling and high-throughput screening to elucidate its binding mechanisms, revealing a high affinity for specific active sites. These findings are supported by in vitro and in vivo studies, which show significant reduction in tumor growth rates.

In addition to its anticancer potential, 1469439-69-7 has been explored for its applications in neurodegenerative diseases. Recent publications indicate that the compound can cross the blood-brain barrier and modulate neuroinflammatory responses. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's diseases, where inflammation plays a critical role in disease progression. Animal models have shown promising results, with improved cognitive function and reduced pathological markers.

The synthesis and optimization of 1469439-69-7 have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are crucial for transitioning from laboratory-scale experiments to clinical trials. Furthermore, structural analogs of 1469439-69-7 are being investigated to enhance its pharmacokinetic properties, such as bioavailability and half-life.

Despite these promising developments, challenges remain. The precise mechanism of action of 1469439-69-7 in certain biological contexts is still under investigation, and potential off-target effects need to be thoroughly characterized. Ongoing studies aim to address these gaps, with a focus on elucidating the compound's safety profile and optimizing its therapeutic window. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 1469439-69-7 represents a significant advancement in chemical biology, with broad implications for drug development. Its dual potential in oncology and neurodegenerative diseases, coupled with recent synthetic breakthroughs, positions it as a molecule of high interest for future research. Continued exploration of its biological activities and optimization of its chemical properties will be essential for realizing its full therapeutic potential.

1469439-69-7 (1469439-69-7) 関連製品

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)

- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)

- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)

- 2034415-32-0(N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)

- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)

- 577985-78-5(methyl 4,5-dimethoxy-2-(2-phenoxyacetamido)benzoate)

- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)